6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
CAS No.: 896816-10-7
Cat. No.: VC11889719
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
![6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one - 896816-10-7](/images/structure/VC11889719.png)
Specification
CAS No. | 896816-10-7 |
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Molecular Formula | C17H22N2O3 |
Molecular Weight | 302.37 g/mol |
IUPAC Name | 6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Standard InChI | InChI=1S/C17H22N2O3/c1-3-12-8-14-13(11-19-6-4-18(2)5-7-19)9-17(21)22-16(14)10-15(12)20/h8-10,20H,3-7,11H2,1-2H3 |
Standard InChI Key | SNTXEDZIOQLSFR-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C |
Canonical SMILES | CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromen-2-one backbone substituted at positions 4, 6, and 7 (Figure 1). Key structural elements include:
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Position 4: A (4-methylpiperazin-1-yl)methyl group, introducing a basic nitrogen center for enhanced solubility and receptor binding.
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Position 6: An ethyl group contributing to hydrophobic interactions.
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Position 7: A hydroxy group enabling hydrogen bonding and metabolic conjugation.
Table 1: Key Chemical Identifiers
Property | Value |
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IUPAC Name | 6-Ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Molecular Formula | C₁₇H₂₂N₂O₃ |
Molecular Weight | 302.37 g/mol |
CAS Number | Not publicly disclosed |
Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O |
The piperazine ring’s conformational flexibility allows adaptive binding to biomolecular targets. X-ray crystallography of analogous compounds confirms planar chromenone systems with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step protocols starting with 7-hydroxy-4-methylchromen-2-one (Table 2) :
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Alkylation: Reaction with ethyl chloroacetate under refluxing DMF with K₂CO₃ yields the ethyl acetate intermediate.
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Hydrolysis: Saponification with ethanolic KOH produces the carboxylic acid derivative.
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Piperazine Conjugation: Treatment with 4-methylpiperazine via reductive amination or nucleophilic substitution introduces the piperazinylmethyl group.
Table 2: Representative Synthesis Protocol
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Analytical Characterization
Spectroscopic Profiling
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IR Spectroscopy: Peaks at 1724 cm⁻¹ (lactone C=O) and 1656 cm⁻¹ (amide C=O) .
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¹H-NMR: Signals at δ 6.78 (aromatic H), δ 4.70 (–CH₂– piperazine), and δ 1.33 (ethyl –CH₃) .
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X-ray Crystallography: Confirms planar chromenone core with piperazine at 82.5° dihedral angle.
Table 3: Comparative Spectral Data
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